molecular formula C24H23NO3 B11612725 ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11612725
M. Wt: 373.4 g/mol
InChI Key: OFUMQVHPBXGKCS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are widely represented in natural compounds and synthetic drugs due to their significant biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of low-toxicity solvents and catalysts, as well as the avoidance of chromatography for purification, are emphasized to ensure scalability and environmental safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s indole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H23NO3/c1-3-28-24(27)22-16(2)25(14-13-17-9-5-4-6-10-17)23-19-12-8-7-11-18(19)21(26)15-20(22)23/h4-12,15,26H,3,13-14H2,1-2H3

InChI Key

OFUMQVHPBXGKCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCC4=CC=CC=C4)C

Origin of Product

United States

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